molecular formula C12H15NO B1434051 3-(3-Methylpyridin-2-yl)cyclohexan-1-one CAS No. 1391207-37-6

3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Cat. No.: B1434051
CAS No.: 1391207-37-6
M. Wt: 189.25 g/mol
InChI Key: BNCWUMAHYSXYHP-UHFFFAOYSA-N
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Description

3-(3-Methylpyridin-2-yl)cyclohexan-1-one, also known as M2CH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexanones and has a molecular weight of 183.27 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

A practical route for synthesizing related cyclohexanone derivatives involves the use of inexpensive starting materials and readily attainable reaction conditions, leading to bifunctional building blocks that could be pivotal in developing new chemical entities or materials (Zha et al., 2021). The molecular structures of isomeric compounds, which share a similar cyclohexane core with "3-(3-Methylpyridin-2-yl)cyclohexan-1-one," have been shown to exhibit significant C–H⋯N, C–H⋯π, and π⋯π interactions, influencing their crystal packing and potentially affecting their chemical reactivity and applications in material science (Lai et al., 2006).

Chemical Properties and Reactions

The study of cyclohexanols' reaction with thianthrene cation radical provides insights into the chemical behavior of cyclohexanone derivatives, including potential pathways for their transformation into other valuable chemical entities (Shine & Yueh, 1992). Additionally, the synthesis of octahydro-2H-1-benzopyran-2-one from related cyclohexanone compounds and its application in tobacco flavoring highlight the potential of these compounds in the flavor and fragrance industry (Yu, 2010).

Potential Biological and Pharmacological Applications

The synthesis and characterization of novel phthalide derivatives from related compounds, along with their antioxidant activity and DNA binding capabilities, suggest potential applications in medicinal chemistry and pharmacology (Yılmaz et al., 2020). These findings indicate that derivatives of "this compound" might possess significant biological activities, warranting further investigation into their therapeutic potential.

Material Science and Catalysis

The photochemical behavior of "this compound" related compounds, such as imidacloprid, in different chemical environments simulating plant cuticle structures, reveals their potential applications in material science, particularly in the development of UV-protective coatings or materials (Schippers & Schwack, 2008).

Properties

IUPAC Name

3-(3-methylpyridin-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-4-3-7-13-12(9)10-5-2-6-11(14)8-10/h3-4,7,10H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCWUMAHYSXYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Methylpyridin-2-yl)cyclohexan-1-one
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3-(3-Methylpyridin-2-yl)cyclohexan-1-one
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3-(3-Methylpyridin-2-yl)cyclohexan-1-one
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3-(3-Methylpyridin-2-yl)cyclohexan-1-one
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3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Reactant of Route 6
3-(3-Methylpyridin-2-yl)cyclohexan-1-one

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